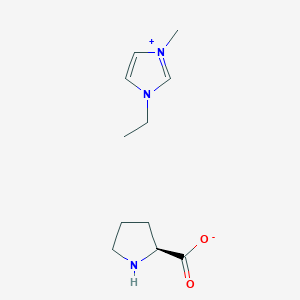![molecular formula C7H7N5O B14117523 N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B14117523.png)
N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with cyanamide in the presence of a base, followed by hydroxylation . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different chemical and physical properties depending on the introduced functional groups .
Scientific Research Applications
N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares the same core structure but lacks the hydroxyl and carboximidamide groups.
Pyrazolopyrimidine derivatives: Include various substituted forms with different functional groups.
Uniqueness
N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for targeted applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C7H7N5O |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide |
InChI |
InChI=1S/C7H7N5O/c8-6(11-13)5-4-10-12-3-1-2-9-7(5)12/h1-4,13H,(H2,8,11) |
InChI Key |
SSJKBGREYYGLAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=NO)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14117456.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B14117484.png)
![3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14117486.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B14117490.png)




![(2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B14117519.png)
![N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B14117543.png)
